molecular formula C13H11ClN4S B2918052 2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 924378-04-1

2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Katalognummer: B2918052
CAS-Nummer: 924378-04-1
Molekulargewicht: 290.77
InChI-Schlüssel: VPEZZXGHQNQLQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H11ClN4S and its molecular weight is 290.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, characterized by a complex structure that includes a fused thiophene and pyrimidine ring system. Its unique substituents, including a 6-chloropyridine and dimethyl groups, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

The molecular formula of this compound is C13_{13}H11_{11}ClN4_{4}S with a molecular weight of approximately 290.77 g/mol. The compound's structure allows for various chemical reactions typical for amines and heterocycles, including nucleophilic substitutions due to its chloropyridine moiety.

Anti-inflammatory Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anti-inflammatory activities. In particular, derivatives similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes.

Key Findings:

  • A study evaluated various thieno[2,3-d]pyrimidine derivatives for their inhibitory effects on COX enzymes. The results showed that some derivatives had IC50_{50} values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications in the structure can significantly influence the anti-inflammatory efficacy of thieno[2,3-d]pyrimidine derivatives.

Anticancer Activity

The anticancer potential of this compound has also been explored through its interaction with various biological targets involved in cancer progression.

Mechanisms of Action:

  • The compound's ability to inhibit deoxyribonuclease I and other enzymes related to cancer cell proliferation has been highlighted in studies .
  • Its structural features allow it to engage with multiple biological targets, which may lead to a reduction in tumor growth.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives.

Notable SAR Insights:

  • The presence of electron-withdrawing groups such as chlorine enhances the compound's activity against COX enzymes.
  • Variations in alkyl chain lengths and functional groups significantly affect the binding affinity and biological efficacy .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

  • In Vivo Studies: Pyrimidine derivatives were tested in carrageenan-induced paw edema models in rats, demonstrating significant anti-inflammatory effects comparable to established drugs like indomethacin.
    • ED50_{50} values for selected compounds were reported as follows:
    CompoundED50_{50} (μM)
    Compound A11.60
    Compound B8.23
    Compound C9.47
  • In Vitro Studies: The inhibitory effects on COX enzymes were assessed using various thieno[2,3-d]pyrimidine derivatives, revealing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine derivatives?

The synthesis of this scaffold typically involves:

  • Gewald Reaction : Condensation of 2-cyanothioacetamide with ketones (e.g., 2-butanone) under basic conditions (excess diethylamine) to form 2-aminothiophene intermediates. Temperature control is critical (e.g., yields drop significantly above 70°C) .
  • Aza-Wittig Reaction : Iminophosphorane intermediates react with aromatic isocyanates to generate carbodiimides, which are further functionalized with alkylamines to yield 2-(alkylamino) derivatives .
  • Cyclization : Intermediate ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with cyanamide or arylacetonitriles in acidic conditions to form the pyrimidinone core .

Q. How are structural and purity characteristics validated for these derivatives?

Key methods include:

  • Spectroscopy :
    • ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ ~2.1–2.5 ppm, NH signals at δ ~10.7 ppm) .
    • IR : Detects functional groups (e.g., C=O stretch at ~1654 cm⁻¹, NH₂ bends at ~1614 cm⁻¹) .
    • ESI-MS : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 195.05 for the unsubstituted core) .
  • Elemental Analysis : Ensures purity (>95% for most intermediates) .
  • X-ray Diffraction : Used for crystalline derivatives (e.g., compound 8c in fungicidal studies) .

Q. What in vitro assays are used to evaluate biological activity?

  • COX Inhibition :
    • COX-1/COX-2 Selectivity : Measured via enzyme immunoassay (EIA) using ovine COX-1 and human recombinant COX-2. PGF₂α levels are quantified via Ellman’s reagent (412 nm absorbance) .
    • IC₅₀ Determination : Compounds are tested at six concentrations (0.01–500 μM). Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀ .
  • Fungicidal Activity : Tested against six fungal strains (e.g., Fusarium, Aspergillus) via agar dilution or spore germination assays .

Advanced Research Questions

Q. How can selectivity for COX-2 over COX-1 be optimized?

  • Substituent Engineering : Para-fluorophenyl groups (e.g., compound 5 ) enhance COX-2 affinity (IC₅₀ = 42.19 μM vs. COX-1 IC₅₀ = 202.96 μM, SI = 4.81) by fitting into the COX-2 hydrophobic pocket .

  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents improve binding via polar interactions with COX-2 Arg120 .

  • Table : Selectivity Data for Key Derivatives

    CompoundCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)SI
    5 42.19202.964.81
    6 586.07202.960.35
    8 21.84202.960.12
    Data from

Q. What strategies address metabolic instability in the 5,6-dimethylthieno[2,3-d]pyrimidine core?

  • Metabolite Identification (MetID) : Hydroxylation of methyl groups (rat) and thiophene sulfur oxidation (human) are major pathways .
  • Structural Rigidity : Cyclizing the 5,6-dimethyl moiety into fused rings (e.g., five-membered unsaturated rings) retains potency but does not reduce clearance .
  • Alternative Cores : Replacing the thienopyrimidine with dihydropyrrolo[2,3-d]pyrimidine improves metabolic stability while maintaining CNS penetration .

Q. How can fungicidal activity be enhanced through substituent modification?

  • Alkylamino Side Chains : 2-(n-butylamino) derivatives (e.g., 6c ) show superior activity (76% inhibition at 50 ppm) due to increased lipophilicity .

  • Aryl Substituents : Electron-deficient aromatic groups (e.g., trifluoromethylbenzamide in 9 ) enhance antifungal potency via π-π stacking with fungal enzyme active sites .

  • Table : Fungicidal Activity of Selected Derivatives

    CompoundSubstituent% Inhibition (50 ppm)
    6a Ph76
    6c –N(n-C₄H₉)₂74
    9 CF₃-benzamide82
    Data from

Eigenschaften

IUPAC Name

2-(6-chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-6-7(2)19-13-10(6)11(15)17-12(18-13)8-3-4-9(14)16-5-8/h3-5H,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEZZXGHQNQLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.